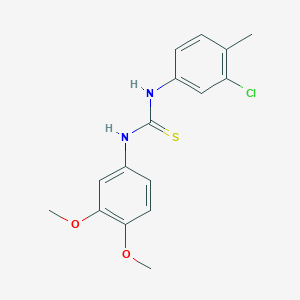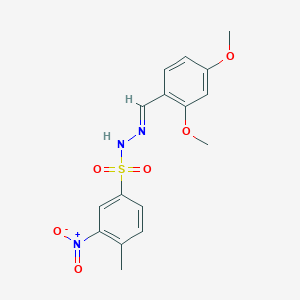
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea (CMPTU) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CMPTU belongs to the class of thiourea compounds that have been studied extensively for their biological activities.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments is its high purity and stability. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions related to N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea that can be explored. One area of research is to investigate the potential use of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in treating neurodegenerative diseases. Another area of research is to explore the potential use of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in combination with other drugs to enhance its therapeutic effects. In addition, further studies are needed to understand the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea and its potential side effects.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea can be synthesized by reacting 3-chloro-4-methylphenyl isothiocyanate with 3,4-dimethoxyaniline in the presence of a base. The reaction yields N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea as a white crystalline solid with a melting point of 146-148°C. The purity of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea can be confirmed by using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-4-5-11(8-13(10)17)18-16(22)19-12-6-7-14(20-2)15(9-12)21-3/h4-9H,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAJKYVSFZCBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)


![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)